4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate typically involves the reaction of 4,4,5,5-Tetramethyl-1,3-dioxolane-2-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Nucleophilic substitution: Products include substituted dioxolanes.
Hydrolysis: Products are 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: Products are esters of this compound.
Scientific Research Applications
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one: A related compound with similar reactivity but lacking the chloroacetate group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl compounds: These compounds have a boron atom in place of the carbonyl group and exhibit different reactivity patterns
Uniqueness
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is unique due to its combination of the dioxolane ring and the chloroacetate group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .
Properties
CAS No. |
73761-36-1 |
---|---|
Molecular Formula |
C9H15ClO4 |
Molecular Weight |
222.66 g/mol |
IUPAC Name |
(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H15ClO4/c1-8(2)9(3,4)14-7(13-8)12-6(11)5-10/h7H,5H2,1-4H3 |
InChI Key |
UIINPVSSFNRBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)OC(=O)CCl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.